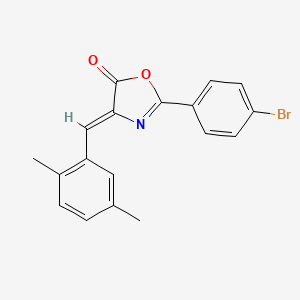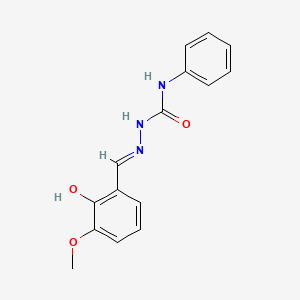
2-(4-ethoxybenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethoxybenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione, also known as EBDI, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the family of indene-1,3-diones and has been found to exhibit a range of biological activities.
Mécanisme D'action
The mechanism of action of 2-(4-ethoxybenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione is not fully understood. However, it has been suggested that 2-(4-ethoxybenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione may exert its biological effects through the modulation of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
2-(4-ethoxybenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activity of inflammatory enzymes, such as COX-2 and iNOS. 2-(4-ethoxybenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione has also been found to induce apoptosis in cancer cells and to inhibit the replication of viral particles.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-ethoxybenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, and its purity can be easily controlled. 2-(4-ethoxybenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione also exhibits a range of biological activities, making it a versatile tool for investigating various biological processes. However, 2-(4-ethoxybenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione has certain limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 2-(4-ethoxybenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione. One area of interest is the investigation of its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 2-(4-ethoxybenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione has also been suggested as a potential drug candidate for the treatment of viral infections, such as COVID-19. Further studies are needed to elucidate the mechanism of action of 2-(4-ethoxybenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione and to optimize its pharmacological properties for use in clinical applications.
Méthodes De Synthèse
2-(4-ethoxybenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-ethoxybenzaldehyde with 2-oxo-2-phenylacetic acid, followed by cyclization to form the indene-1,3-dione core. The final step involves the alkylation of the indene-1,3-dione with 4-ethoxybenzyl chloride to yield 2-(4-ethoxybenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione.
Applications De Recherche Scientifique
2-(4-ethoxybenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. 2-(4-ethoxybenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione has also been investigated for its potential use as an antioxidant and in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
2-[(4-ethoxyphenyl)methyl]-2-phenacylindene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O4/c1-2-30-20-14-12-18(13-15-20)16-26(17-23(27)19-8-4-3-5-9-19)24(28)21-10-6-7-11-22(21)25(26)29/h3-15H,2,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLOVGOQOYIRKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2(C(=O)C3=CC=CC=C3C2=O)CC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Ethoxyphenyl)methyl]-2-phenacylindene-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6088767.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[1-methyl-2-(methylthio)ethyl]-4-piperidinyl}propanamide](/img/structure/B6088771.png)

![1-{1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}-4-phenylpiperazine](/img/structure/B6088789.png)

![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide](/img/structure/B6088800.png)
![4-({3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}carbonyl)pyridine 1-oxide](/img/structure/B6088802.png)
![1-(4-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6088807.png)
![2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B6088811.png)

![4-(2-fluorobenzyl)-3-{2-[4-(2-hydroxyethyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6088826.png)

![3-[2-(2,4-difluorophenyl)ethyl]-1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B6088846.png)
![N-(2-methoxy-4-{[(4-nitrophenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B6088852.png)